molecular formula C7H14ClNO2S B2782150 Octahydro-2lambda6-thieno[3,4-c]pyridine-2,2-dione hydrochloride CAS No. 2094843-87-3

Octahydro-2lambda6-thieno[3,4-c]pyridine-2,2-dione hydrochloride

Cat. No.: B2782150
CAS No.: 2094843-87-3
M. Wt: 211.7
InChI Key: ANAUYEXDUASFNW-UHFFFAOYSA-N
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Description

Octahydro-2lambda6-thieno[3,4-c]pyridine-2,2-dione hydrochloride is a chemical compound with the CAS number 2094843-87-3. It is known for its unique structural properties and versatile reactivity, making it a valuable compound in scientific research, particularly in drug discovery, material synthesis, and catalysis studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the cyclization of appropriate precursors under specific reaction conditions. One common method involves the cyclization of thieno[3,4-c]pyridine derivatives in the presence of a suitable catalyst and under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the production of Octahydro-2lambda6-thieno[3,4-c]pyridine-2,2-dione hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: Octahydro-2lambda6-thieno[3,4-c]pyridine-2,2-dione hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation reactions may produce corresponding oxo derivatives, while reduction reactions can lead to the formation of reduced analogs.

Scientific Research Applications

Chemistry: In chemistry, Octahydro-2lambda6-thieno[3,4-c]pyridine-2,2-dione hydrochloride is used as a building block in the synthesis of more complex molecules

Biology: In biological research, the compound is explored for its potential as a bioactive molecule. It may be used in the development of new drugs or as a tool for studying biological processes.

Medicine: The compound has shown promise in drug discovery, particularly in the development of new therapeutic agents. Its reactivity and structural properties make it a valuable candidate for the synthesis of novel pharmaceuticals.

Industry: In the industrial sector, this compound is used in material synthesis and catalysis studies. Its versatility makes it suitable for a wide range of applications, from the production of advanced materials to the development of efficient catalysts.

Mechanism of Action

The mechanism by which Octahydro-2lambda6-thieno[3,4-c]pyridine-2,2-dione hydrochloride exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary, but they often include interactions with key biological molecules and signaling pathways.

Comparison with Similar Compounds

  • Thieno[3,4-c]pyridine derivatives

  • Other heterocyclic compounds with similar ring structures

Uniqueness: Octahydro-2lambda6-thieno[3,4-c]pyridine-2,2-dione hydrochloride stands out due to its specific structural features and reactivity profile. While similar compounds may share some properties, the unique combination of features in this compound makes it particularly valuable for certain applications.

Properties

IUPAC Name

1,3,3a,4,5,6,7,7a-octahydrothieno[3,4-c]pyridine 2,2-dioxide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S.ClH/c9-11(10)4-6-1-2-8-3-7(6)5-11;/h6-8H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANAUYEXDUASFNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1CS(=O)(=O)C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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